molecular formula C14H16O B14556325 Naphthalene, 1-methoxy-5-(1-methylethyl)- CAS No. 61982-93-2

Naphthalene, 1-methoxy-5-(1-methylethyl)-

Cat. No.: B14556325
CAS No.: 61982-93-2
M. Wt: 200.28 g/mol
InChI Key: RIJPWPWVFQVOEO-UHFFFAOYSA-N
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Description

Naphthalene, 1-methoxy-5-(1-methylethyl)-, also known as 1-methoxy-5-isopropylnaphthalene, is an organic compound with the molecular formula C14H16O. It is a derivative of naphthalene, where a methoxy group and an isopropyl group are substituted at the 1 and 5 positions, respectively. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1-methoxy-5-(1-methylethyl)- can be achieved through several methods. One common approach involves the alkylation of 1-methoxynaphthalene with isopropyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve catalytic processes where naphthalene derivatives are subjected to methoxylation and subsequent alkylation. The use of catalysts such as zeolites or metal oxides can enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-methoxy-5-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce brominated or nitrated derivatives.

Scientific Research Applications

Naphthalene, 1-methoxy-5-(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of aromatic substitution reactions.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which naphthalene, 1-methoxy-5-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and isopropyl groups can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include oxidative stress responses or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxynaphthalene: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

    1-Isopropylnaphthalene: Lacks the methoxy group, which can affect its solubility and reactivity.

    5-Methyltetralin: A hydrogenated derivative with different physical and chemical properties.

Uniqueness

Naphthalene, 1-methoxy-5-(1-methylethyl)- is unique due to the presence of both methoxy and isopropyl groups, which confer distinct electronic and steric effects. These modifications can enhance its reactivity and make it suitable for specific applications in synthesis and research.

Properties

CAS No.

61982-93-2

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-methoxy-5-propan-2-ylnaphthalene

InChI

InChI=1S/C14H16O/c1-10(2)11-6-4-8-13-12(11)7-5-9-14(13)15-3/h4-10H,1-3H3

InChI Key

RIJPWPWVFQVOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC=C2OC

Origin of Product

United States

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